molecular formula C14H21NO3 B10880588 4-[(Cyclopentylamino)methyl]-2,6-dimethoxyphenol

4-[(Cyclopentylamino)methyl]-2,6-dimethoxyphenol

Cat. No.: B10880588
M. Wt: 251.32 g/mol
InChI Key: WMBQKMNIEKRQKX-UHFFFAOYSA-N
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Description

4-[(Cyclopentylamino)methyl]-2,6-dimethoxyphenol is an organic compound with the molecular formula C14H21NO3 It is characterized by the presence of a cyclopentylamino group attached to a methyl group, which is further connected to a dimethoxyphenol structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Cyclopentylamino)methyl]-2,6-dimethoxyphenol typically involves the reaction of 2,6-dimethoxyphenol with cyclopentylamine in the presence of a suitable catalyst. The reaction conditions often include:

    Temperature: Moderate temperatures, typically around 50-70°C.

    Solvent: Common solvents used include ethanol or methanol.

    Catalyst: Acidic catalysts such as hydrochloric acid or sulfuric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process parameters are optimized to maximize the efficiency of the reaction while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

4-[(Cyclopentylamino)methyl]-2,6-dimethoxyphenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding amines and alcohols.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide in acidic or basic medium.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and alcohols.

    Substitution: Halogenated phenols and other substituted derivatives.

Scientific Research Applications

4-[(Cyclopentylamino)methyl]-2,6-dimethoxyphenol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential effects on cellular processes and signaling pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(Cyclopentylamino)methyl]-2,6-dimethoxyphenol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may modulate the activity of these targets, leading to changes in cellular signaling pathways and physiological responses. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(Cyclohexylamino)methyl]-2,6-dimethoxyphenol
  • 4-[(Cyclopropylamino)methyl]-2,6-dimethoxyphenol
  • 4-[(Cyclobutylamino)methyl]-2,6-dimethoxyphenol

Uniqueness

4-[(Cyclopentylamino)methyl]-2,6-dimethoxyphenol is unique due to the presence of the cyclopentylamino group, which imparts specific steric and electronic properties. These properties can influence the compound’s reactivity, stability, and interaction with biological targets, making it distinct from its analogs with different cycloalkyl groups.

Properties

Molecular Formula

C14H21NO3

Molecular Weight

251.32 g/mol

IUPAC Name

4-[(cyclopentylamino)methyl]-2,6-dimethoxyphenol

InChI

InChI=1S/C14H21NO3/c1-17-12-7-10(8-13(18-2)14(12)16)9-15-11-5-3-4-6-11/h7-8,11,15-16H,3-6,9H2,1-2H3

InChI Key

WMBQKMNIEKRQKX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1O)OC)CNC2CCCC2

Origin of Product

United States

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